3-Carboxy-5-nitrophenylboronic acid

Overview

Description

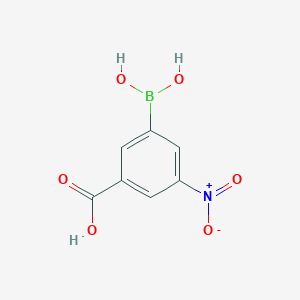

3-Carboxy-5-nitrophenylboronic acid, also known as (3-Carboxy-5-nitrophenyl)boronic acid, is an organic compound with the molecular formula C7H6BNO6 and a molecular weight of 210.94 g/mol . This compound is characterized by the presence of both carboxyl and nitro functional groups attached to a phenyl ring, along with a boronic acid moiety. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Carboxy-5-nitrophenylboronic acid can be synthesized through a nitration reaction of 3-carboxyphenylboronic acid. The process involves adding 7.5 grams of 3-carboxyphenylboronic acid to 25 mL of concentrated sulfuric acid, followed by the addition of 25 mL of fuming nitric acid while maintaining the reaction mixture in an ice-water bath. The reaction is stirred for 15 minutes, after which the ice-water bath is removed, and the reaction continues for another 15 minutes. The reaction mixture is then poured into ice water to precipitate the product, which is filtered, washed with water, and recrystallized to obtain this compound as a white solid with a yield of 63% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. These adjustments may include optimized reaction conditions, improved purification techniques, and the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

3-Carboxy-5-nitrophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms biaryl derivatives by coupling with aryl and heteroaryl halides in the presence of a palladium catalyst.

Copper-Catalyzed Chlorination: This reaction converts this compound to 3-chloro-5-nitrobenzoic acid using a copper catalyst.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Requires a palladium catalyst, aryl or heteroaryl halides, and a base such as potassium carbonate in an organic solvent like toluene or ethanol.

Copper-Catalyzed Chlorination: Utilizes a copper catalyst and a chlorinating agent such as N-chlorosuccinimide in an organic solvent.

Major Products

Biaryl Derivatives: Formed through Suzuki-Miyaura cross-coupling.

3-Chloro-5-nitrobenzoic Acid: Produced via copper-catalyzed chlorination.

Scientific Research Applications

Applications Overview

-

Organic Synthesis

- Suzuki-Miyaura Cross-Coupling Reactions : This compound is commonly used to synthesize biaryl derivatives by coupling with aryl and heteroaryl halides, forming carbon-carbon bonds. This method is crucial for developing pharmaceuticals and agrochemicals .

- Chlorination Reactions : It can be utilized in copper-catalyzed chlorination reactions to produce derivatives such as 3-chloro-5-nitrobenzoic acid .

-

Medicinal Chemistry

- Drug Development : The compound has been employed in synthesizing new derivatives of aryl-clonazepam through palladium-catalyzed Suzuki cross-coupling reactions, which are essential in the development of novel therapeutic agents .

- Enzyme Immobilization : It is used for immobilizing enzymes like glucose oxidase and acetylcholinesterase on silica surfaces activated with boronic acid, enhancing their stability and activity for biosensor applications .

- Materials Science

Data Table of Applications

Case Study 1: Suzuki-Miyaura Cross-Coupling

In a study published in Organic Letters, researchers utilized this compound to synthesize biaryl-chalcone derivatives. The study demonstrated the efficiency of the Suzuki-Miyaura reaction in producing compounds with significant biological activity, showcasing the compound's utility in pharmaceutical research .

Case Study 2: Enzyme Immobilization

A recent investigation highlighted the immobilization of glucose oxidase on boronic acid-activated silica surfaces using this compound. The resulting biosensor exhibited enhanced stability and reusability, indicating its potential for practical applications in glucose monitoring systems .

Mechanism of Action

The mechanism of action of 3-carboxy-5-nitrophenylboronic acid primarily involves its reactivity as a boronic acid derivative. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions and biological applications. The compound’s carboxyl and nitro groups also contribute to its reactivity and potential interactions with biological targets .

Comparison with Similar Compounds

3-Carboxy-5-nitrophenylboronic acid can be compared with other boronic acids, such as:

3-Carboxyphenylboronic Acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Carboxyphenylboronic Acid: Has the carboxyl group in a different position, affecting its reactivity and applications.

3-Nitrophenylboronic Acid: Lacks the carboxyl group, limiting its use in bioconjugation and other applications.

The presence of both carboxyl and nitro groups in this compound makes it unique and versatile for various chemical and biological applications.

Biological Activity

3-Carboxy-5-nitrophenylboronic acid (3C5NBA) is a boronic acid derivative with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound has garnered attention due to its ability to interact with biomolecules, making it a valuable tool in various applications, including drug development and diagnostic imaging.

- Molecular Formula : C₇H₆BNO₆

- Molecular Weight : 210.94 g/mol

- Melting Point : 229 °C

- CAS Number : 101084-81-5

The compound is typically encountered as a white to pale yellow crystalline powder. It possesses a carboxylic acid group and a nitro group, which contribute to its reactivity and biological interactions.

1. Antimycobacterial Activity

Recent studies have highlighted the potential of 3C5NBA in targeting mycobacterial infections. A study demonstrated that derivatives of boronic acids, including 3C5NBA, can effectively label and visualize mycobacterial cells through a "click" chemistry approach. The compound was shown to interact with components of the mycobacterial cell envelope, leading to enhanced fluorescence labeling in microscopy studies. This suggests that 3C5NBA could serve as a scaffold for developing new antimycobacterial agents or diagnostic tools for tuberculosis detection .

2. Enzyme Inhibition

3C5NBA has been investigated for its ability to inhibit specific enzymes, such as CYP17 hydroxylase. This enzyme is crucial in steroidogenesis, making it a target for conditions like prostate cancer. The compound's structure allows it to bind effectively to the active site of the enzyme, potentially leading to reduced testosterone synthesis .

3. Carbohydrate Derivatization

The compound is also utilized in carbohydrate chemistry for the derivatization of vicinal diols. By forming stable boronate esters with sugars, 3C5NBA enhances the detection and separation of carbohydrate isomers using advanced techniques like ion mobility-mass spectrometry (IM-MS). This application is particularly useful in glycomics research .

Case Study 1: Antimycobacterial Activity Assessment

In a study involving Mycobacterium smegmatis, researchers exposed cells to sub-minimum inhibitory concentration (sub-MIC) levels of B2-N3 (a derivative related to 3C5NBA). The results indicated significant fluorescent labeling of the cells, confirming that the compound effectively targets the mycobacterial surface and could be used for imaging and therapeutic purposes .

Case Study 2: Enzyme Inhibition Evaluation

Another investigation focused on the inhibition of CYP17 by various boronic acids, including 3C5NBA. The study employed molecular docking simulations alongside biochemical assays to confirm that 3C5NBA binds effectively at the enzyme's active site, demonstrating potential as an anti-cancer therapeutic agent .

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| Antimycobacterial Activity | Effective labeling of M. smegmatis, indicating potential for tuberculosis diagnostics. |

| Enzyme Inhibition | Inhibitory effects on CYP17 hydroxylase suggest potential applications in cancer therapy. |

| Carbohydrate Derivatization | Enhances detection of carbohydrate isomers via IM-MS techniques. |

Properties

IUPAC Name |

3-borono-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIFCLWDGNHGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378365 | |

| Record name | 3-Carboxy-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101084-81-5 | |

| Record name | 3-Carboxy-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Carboxy-5-nitrophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.